molecular formula C20H23NO5 B4263171 4-(2-ETHOXY-3-METHOXYPHENYL)-5,7-DIMETHOXY-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE

4-(2-ETHOXY-3-METHOXYPHENYL)-5,7-DIMETHOXY-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE

Cat. No.: B4263171
M. Wt: 357.4 g/mol
InChI Key: BOUFYGMFPVQPFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-ETHOXY-3-METHOXYPHENYL)-5,7-DIMETHOXY-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE is a complex organic compound that belongs to the class of quinolinones. Quinolinones are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-ETHOXY-3-METHOXYPHENYL)-5,7-DIMETHOXY-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE typically involves a multi-step process. One common method involves the Claisen-Schmidt reaction, where 4-(2-ethoxy-3-methoxyphenyl)benzaldehyde is reacted with acetophenone derivatives . This is followed by cyclocondensation reactions with hydrazine hydrate under acidic conditions, such as formic acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction conditions for yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

4-(2-ETHOXY-3-METHOXYPHENYL)-5,7-DIMETHOXY-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., Br2) and nucleophiles (e.g., NH3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinolinone derivatives with additional oxygen-containing functional groups, while reduction might yield more saturated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(2-ETHOXY-3-METHOXYPHENYL)-5,7-DIMETHOXY-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-ETHOXY-3-METHOXYPHENYL)-5,7-DIMETHOXY-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE is unique due to its specific combination of functional groups and its potential biological activities. Its unique structure allows for specific interactions with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

4-(2-ethoxy-3-methoxyphenyl)-5,7-dimethoxy-3,4-dihydro-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO5/c1-5-26-20-13(7-6-8-16(20)24-3)14-11-18(22)21-15-9-12(23-2)10-17(25-4)19(14)15/h6-10,14H,5,11H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOUFYGMFPVQPFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=C1OC)C2CC(=O)NC3=C2C(=CC(=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(2-ETHOXY-3-METHOXYPHENYL)-5,7-DIMETHOXY-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE
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4-(2-ETHOXY-3-METHOXYPHENYL)-5,7-DIMETHOXY-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE
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4-(2-ETHOXY-3-METHOXYPHENYL)-5,7-DIMETHOXY-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE
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4-(2-ETHOXY-3-METHOXYPHENYL)-5,7-DIMETHOXY-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE
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4-(2-ETHOXY-3-METHOXYPHENYL)-5,7-DIMETHOXY-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE
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4-(2-ETHOXY-3-METHOXYPHENYL)-5,7-DIMETHOXY-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE

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